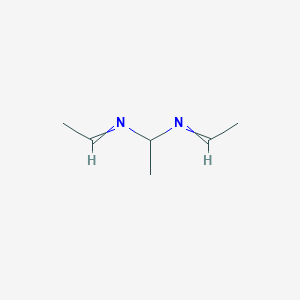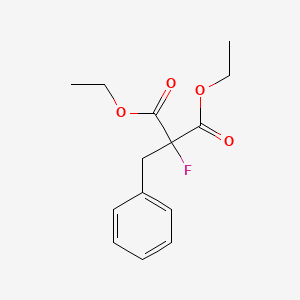
Diethyl benzyl(fluoro)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl benzyl(fluoro)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a fluoro substituent, and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzyl(fluoro)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes nucleophilic substitution with a benzyl halide and a fluoroalkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl benzyl(fluoro)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl benzyl(fluoro)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl benzyl(fluoro)propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The fluoro substituent can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the benzyl and fluoro substituents.
Ethyl acetoacetate: Another ester with a similar structure but different reactivity due to the presence of a keto group.
Uniqueness
Diethyl benzyl(fluoro)propanedioate is unique due to the presence of both benzyl and fluoro substituents, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
1578-79-6 |
|---|---|
Fórmula molecular |
C14H17FO4 |
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
diethyl 2-benzyl-2-fluoropropanedioate |
InChI |
InChI=1S/C14H17FO4/c1-3-18-12(16)14(15,13(17)19-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
NDISTXGDWZTZPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


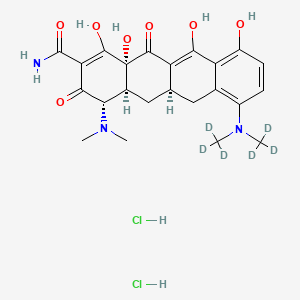
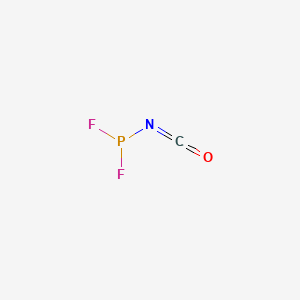


![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)
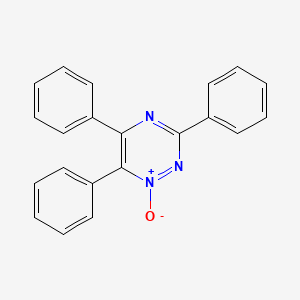
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
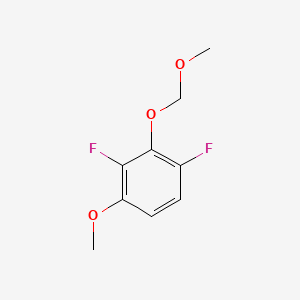
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)
![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)

